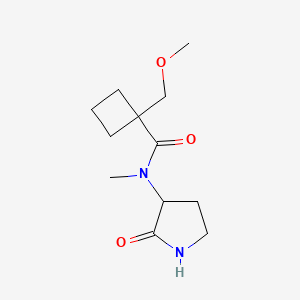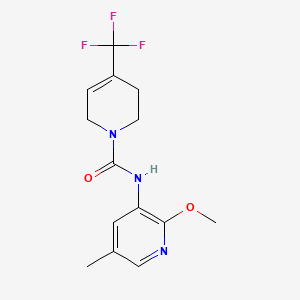![molecular formula C17H27N5O2 B7052988 N-[(1-methylpyrazol-4-yl)methyl]-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperidine-1-carboxamide](/img/structure/B7052988.png)
N-[(1-methylpyrazol-4-yl)methyl]-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-methylpyrazol-4-yl)methyl]-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperidine-1-carboxamide is a complex organic compound featuring a piperidine ring substituted with a pyrazole and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methylpyrazol-4-yl)methyl]-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Moiety: Starting with 1-methylpyrazole, the compound is functionalized at the 4-position using a suitable electrophile, such as formaldehyde, under basic conditions to form (1-methylpyrazol-4-yl)methanol.
Piperidine Derivative Synthesis: The piperidine ring is synthesized separately, often starting from piperidine-1-carboxylic acid, which is then functionalized at the 4-position with a suitable alkylating agent.
Coupling Reaction: The (1-methylpyrazol-4-yl)methanol is then coupled with the piperidine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to form the desired compound.
Introduction of the Pyrrolidine Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methylpyrazol-4-yl)methyl]-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the pyrazole or piperidine moieties using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl group of the pyrrolidine moiety using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and pyrazole rings, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of alcohol derivatives from the carbonyl group.
Substitution: Formation of substituted derivatives at the pyrazole or piperidine rings.
Scientific Research Applications
N-[(1-methylpyrazol-4-yl)methyl]-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-methylpyrazol-4-yl)methyl]-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and modulate its activity, thereby affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-[(1-methylpyrazol-4-yl)methyl]-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperidine-1-carboxamide: can be compared with other piperidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of pyrazole, piperidine, and pyrrolidine moieties makes it a versatile compound for various applications in medicinal chemistry and pharmacology.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-20-13-15(12-19-20)11-18-17(24)22-8-4-14(5-9-22)10-16(23)21-6-2-3-7-21/h12-14H,2-11H2,1H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WICPDAHXEHIZIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNC(=O)N2CCC(CC2)CC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-(4-fluorophenyl)-4,5-dihydrobenzo[g][1]benzothiole-2-carbohydrazide](/img/structure/B7052909.png)
![6-[3-[[ethyl(2,2,2-trifluoroethyl)amino]methyl]pyrrolidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7052914.png)

![N-[1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]cycloheptanecarboxamide](/img/structure/B7052926.png)

![Thiophen-3-yl-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B7052944.png)
![N-cyclohexyl-3-[(4-methoxypyrimidin-2-yl)amino]propanamide](/img/structure/B7052957.png)
![1-[3-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]piperidin-1-yl]-2-[(2-methylpyrazol-3-yl)methoxy]ethanone](/img/structure/B7052961.png)
![1-[4-(2-Chloro-4-fluorophenyl)piperazin-1-yl]-3-methylsulfonylpropan-1-one](/img/structure/B7052967.png)
![4-bromo-3-chloro-N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-5-methylbenzamide](/img/structure/B7052972.png)
![[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7052974.png)
![4-[Methyl-[(2-methyl-1,3-thiazol-5-yl)methyl]amino]pyridine-2-carbonitrile](/img/structure/B7052996.png)
![2-methylsulfonyl-1-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7053001.png)
![N-propan-2-yl-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-sulfonamide](/img/structure/B7053003.png)
